molecular formula C13H23NO3 B12291063 tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Katalognummer: B12291063
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: CSQRGDKPKDHLEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 6-hydroxy-1-azaspiro[44]nonane-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 It is a member of the azaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the spiro structure or the functional groups attached to it.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific enzymes or receptors in biological systems. The hydroxyl group and the spiro-connected nitrogen atom are likely key functional groups involved in these interactions, potentially affecting molecular pathways related to neurotransmission or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
  • tert-Butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate
  • tert-Butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate
  • tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Uniqueness

tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is unique due to the presence of the hydroxyl group at the 6-position and the tert-butyl ester group. These functional groups confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C13H23NO3

Molekulargewicht

241.33 g/mol

IUPAC-Name

tert-butyl 9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-5-8-13(14)7-4-6-10(13)15/h10,15H,4-9H2,1-3H3

InChI-Schlüssel

CSQRGDKPKDHLEO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC12CCCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.